5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound contains several functional groups including a piperazine ring which is often found in pharmaceuticals, a triazole ring which is known for its diverse biological activities, and a thiazole ring which is a component of vitamin B1 (thiamine) and is found in many drugs and natural products .
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it could have interesting electronic properties. The piperazine ring is known to be flexible and can adopt various conformations, which could influence the compound’s interactions with biological targets .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the hydroxyethyl group suggests that it could potentially be involved in reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water, while the multiple aromatic rings could increase its lipophilicity .Scientific Research Applications
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives
A range of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and other related compounds were synthesized. These compounds, including derivatives of 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, were tested for their antimicrobial activities. Some displayed good to moderate efficacy against test microorganisms (Bektaş et al., 2007).
Synthesis and 5-HT2 Antagonist Activity
Syntheses and 5-HT2 Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-one and 1,3,5-Triazine-2,4(3H)-dione Derivatives
A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, some derivatives showed potent 5-HT2 antagonist activity, suggesting their potential utility in pharmacological applications (Watanabe et al., 1992).
Anti-Inflammatory and Analgesic Properties
Synthesis, Characterization and Anti-inflammatory-Analgesic Properties of 6-(α-Amino-4-chlorobenzyl)thiazolo [3,2-b]-1,2,4-triazol-5-ols
A series of 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1,2,4-triazol-5-ols were synthesized and tested for anti-inflammatory and analgesic activities. One compound, in particular, showed high and dose-dependent analgesic and anti-inflammatory activity without inducing gastric lesions (Tozkoparan et al., 2004).
Antidiabetic Drug Development
Synthesis and Discovery of Triazolo-Pyridazine-6-yl-Substituted Piperazines as Effective Anti-diabetic Drugs
This research involved synthesizing a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluating them for their potential as anti-diabetic medications. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, indicating their promise in diabetes treatment (Bindu et al., 2019).
Antimicrobial and Antitumor Potential
Synthesis and Biological Evaluation of New Thiazolopyrimidines
A series of 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their triazolo and triazinopyrimidine derivatives were prepared as potential antimicrobial and antitumor agents. Some of these compounds displayed promising antimicrobial activity, although none showed significant antitumor activity (Said et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5S/c1-13-22-21-26(23-13)20(28)19(32-21)17(25-7-5-24(6-8-25)9-10-27)14-11-15(29-2)18(31-4)16(12-14)30-3/h11-12,17,27-28H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDGOVNFLNBXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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